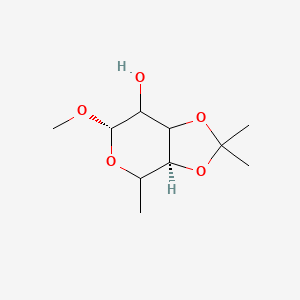

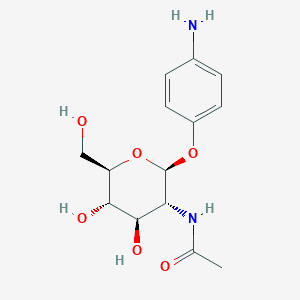

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is a synthetic carbohydrate derivative. It is commonly used in biochemical research, particularly in the study of glycosides and their biological functions. The compound is characterized by its unique structure, which includes an isopropylidene group protecting the 3,4-hydroxyl groups of the galactopyranoside ring.

Mechanism of Action

Target of Action

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is a versatile compound that serves as a building block for the synthesis of various pharmaceutical drugs . It is used in the development of therapeutic agents for combating diseases such as cancer, diabetes, and inflammation .

Mode of Action

It is known to play a pivotal role in the synthesis of diverse glycosides and glycosyl donors .

Biochemical Pathways

this compound is significant in unraveling the intricacies of glycosylation, a critical biochemical pathway involved in the synthesis of glycoconjugates . Glycoconjugates are essential components of cell membranes and play crucial roles in cell-cell interactions, immune response, and various biological processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific therapeutic agents it helps synthesize. Given its applications in combating diseases like cancer, diabetes, and inflammation , it can be inferred that the compound may influence cell proliferation, insulin signaling, and inflammatory pathways, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the following steps:

Starting Material: The synthesis begins with D-galactose.

Protection of Hydroxyl Groups: The 3,4-hydroxyl groups of D-galactose are protected using acetone in the presence of an acid catalyst to form the isopropylidene derivative.

Methylation: The anomeric hydroxyl group is then methylated using methyl iodide and a base such as sodium hydride.

Deoxygenation: The 6-hydroxyl group is reduced to a hydrogen atom using a deoxygenation reagent like triethylsilane in the presence of a Lewis acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Using batch reactors for the protection and methylation steps.

Purification: Employing chromatographic techniques for purification.

Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the anomeric carbon to form corresponding lactones.

Reduction: Reduction reactions can target the isopropylidene group, leading to the formation of diols.

Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving strong nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation Products: Lactones and carboxylic acids.

Reduction Products: Diols and alcohols.

Substitution Products: Thioglycosides and aminoglycosides.

Scientific Research Applications

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and enzyme specificity.

Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Methyl 3,4-O-isopropylidene-alpha-D-galactopyranoside: Similar structure but lacks the deoxygenation at the 6-position.

Methyl 6-Deoxy-alpha-D-galactopyranoside: Lacks the isopropylidene protection at the 3,4-positions.

Methyl 6-Deoxy-3,4-O-benzylidene-alpha-D-galactopyranoside: Uses a benzylidene group instead of an isopropylidene group for protection.

Uniqueness: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific combination of protective groups and deoxygenation, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in selective synthetic applications and biochemical studies.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name |

(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONDNTMXANWPHZ-DUKYRCAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)

![(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140729.png)

![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)